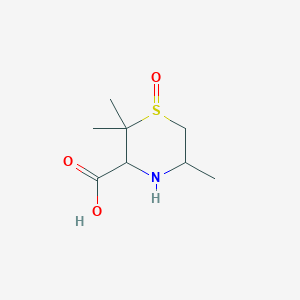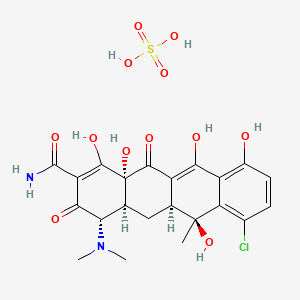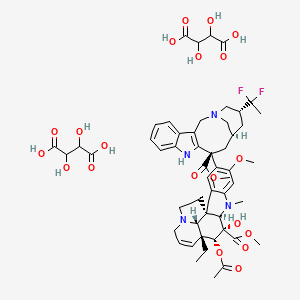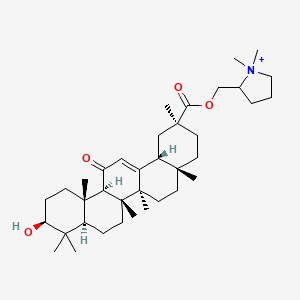
Roxolonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Roxolonium: is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is often used in research due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Roxolonium can be synthesized through several methods. One common synthetic route involves the reaction of specific alcohols with oxazinones. The reaction conditions typically require controlled temperatures and the presence of catalysts to facilitate the formation of this compound .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process often involves the use of advanced equipment and techniques to maintain consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: Roxolonium undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced using suitable reducing agents.
Substitution: this compound participates in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogens and other substituents can be introduced under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Roxolonium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: this compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and effects on different biological systems.
Industry: It is utilized in the production of various industrial products and materials .
Mechanism of Action
The mechanism by which Roxolonium exerts its effects involves its interaction with specific molecular targets. It binds to certain receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in its action are complex and are the subject of ongoing research .
Comparison with Similar Compounds
Rocuronium: A compound with similar structural features but different applications.
Vecuronium: Another related compound with distinct pharmacological properties.
Uniqueness: Roxolonium stands out due to its unique reactivity and versatility in different chemical reactions. Its ability to participate in various types of reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
53862-79-6 |
|---|---|
Molecular Formula |
C37H60NO4+ |
Molecular Weight |
582.9 g/mol |
IUPAC Name |
(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C37H60NO4/c1-32(2)28-12-15-37(7)30(35(28,5)14-13-29(32)40)27(39)21-25-26-22-34(4,17-16-33(26,3)18-19-36(25,37)6)31(41)42-23-24-11-10-20-38(24,8)9/h21,24,26,28-30,40H,10-20,22-23H2,1-9H3/q+1/t24?,26-,28-,29-,30+,33+,34-,35-,36+,37+/m0/s1 |
InChI Key |
SMSOHXZTTQRSQA-QAJMKSIDSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)OCC6CCC[N+]6(C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)OCC6CCC[N+]6(C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



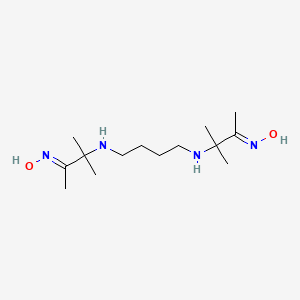
![(3E)-3-[(Z)-(17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene)hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10858992.png)


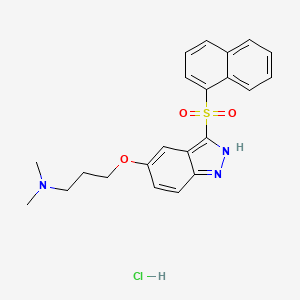
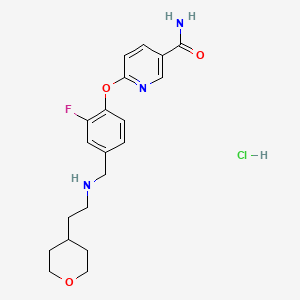
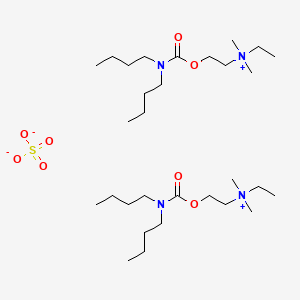
![[7-Hydroxy-1,4,10,19-tetramethyl-17,18-dioxo-2-(2-oxopropanoylamino)-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-13-yl] acetate](/img/structure/B10859027.png)
